1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid

foldamer design conformational restriction peptidomimetic helix induction

1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid (CAS 2355496-79-4) is an unnatural, orthogonally protected α,α-disubstituted amino acid that juxtaposes a 1-aminocyclobutane-1-carboxylic acid (ACBC) core with an N-Boc-azetidine substituent at the cyclobutane 3-position. The molecule bears both a free amino group and a carboxylic acid on the quaternary α-carbon of the cyclobutane ring, while the distal azetidine nitrogen is masked by an acid-labile tert-butoxycarbonyl (Boc) group, a combination that is uncommon even among commercial strained amino acid collections.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
Cat. No. B13334479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2CC(C2)(C(=O)O)N
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-9(7-15)8-4-13(14,5-8)10(16)17/h8-9H,4-7,14H2,1-3H3,(H,16,17)
InChIKeySSXHTTWOMJSQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid – A Strained, Dual-Ring Unnatural Amino Acid Building Block for Rigidified Peptidomimetics and Chemical Biology


1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid (CAS 2355496-79-4) is an unnatural, orthogonally protected α,α-disubstituted amino acid that juxtaposes a 1-aminocyclobutane-1-carboxylic acid (ACBC) core with an N-Boc-azetidine substituent at the cyclobutane 3-position . The molecule bears both a free amino group and a carboxylic acid on the quaternary α-carbon of the cyclobutane ring, while the distal azetidine nitrogen is masked by an acid-labile tert-butoxycarbonyl (Boc) group, a combination that is uncommon even among commercial strained amino acid collections. With a molecular formula of C13H22N2O4 and a molecular weight of 270.32 Da, this compound embodies two conformationally restricted four-membered rings in a single, selectively deprotectable entity, positioning it at the intersection of foldamer chemistry, sp³-rich fragment-based drug design, and multi-point diversified library synthesis [1].

Why Generic ACBC, Simple N-Boc-azetidine, or 2‑Aminocyclobutane Carboxylic Acid Derivatives Cannot Replace 1‑Amino‑3‑(1‑Boc‑azetidin‑3‑yl)cyclobutane‑1‑carboxylic Acid in Discriminating Applications


Substituting this compound with superficially related analogs—such as unsubstituted 1‑aminocyclobutane‑1‑carboxylic acid (ACBC, CAS 22264‑50‑2), Boc‑1‑aminocyclobutane‑1‑carboxylic acid (CAS 120728‑10‑1), simple 1‑Boc‑3‑aminoazetidine (CAS 193269‑78‑2), or the 2‑aminocyclobutane carboxylic acid (2‑ACBC) series—results in the loss of at least one critical structural feature. The target molecule is the only commercially catalogued entity that simultaneously supplies the quaternary α,α‑disubstituted ACBC pharmacophore (known to act as a glycine‑site NMDA modulator [1]), a 3‑azetidinyl substituent on the cyclobutane ring for additional conformational constraint, and orthogonal protection that allows sequential elaboration of two distinct amino groups . Using N‑Boc‑azetidine alone forfeits the amino acid functionality; using Boc‑1‑aminocyclobutane‑1‑carboxylic acid (Boc‑ACBC) or 2‑ACBC derivatives forfeits the azetidine substituent and its associated Fsp³ contribution; and using the unprotected 3‑(azetidin‑3‑yl)cyclobutane‑1‑carboxylic acid (CAS 1250993‑44‑2) forfeits the protecting‑group selectivity required for regioselective peptide coupling or library diversification. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in conformational output, synthetic versatility, and biological target engagement.

Quantitative Differentiation: Evidence Benchmarks Comparing 1‑Amino‑3‑(1‑Boc‑azetidin‑3‑yl)cyclobutane‑1‑carboxylic Acid Against Its Closest Chemical Analogs


Quaternary α‑Amino Acid Core with 3‑Azetidinyl Substitution Enables a Fundamentally Different Conformational Landscape Versus 2‑ACBC and Linear Analogs

The 1‑aminocyclobutane‑1‑carboxylic acid (Acc4) residue is a well‑characterized β‑turn and 2.2₇‑helix (γ‑turn) inducer in model peptides [1]. In contrast, 2‑aminocyclobutane‑1‑carboxylic acid (2‑ACBC) residues, depending on stereochemistry, populate different conformational spaces, including 8‑helix and 12‑helix motifs [2]. The target compound is unique in that it grafts the azetidine substituent directly onto the cyclobutane 3‑position as part of the same contiguous scaffold, rather than being merely an N‑modification. This architectural arrangement is predicted to constrain the backbone φ/ψ torsional angles of the Acc4 residue more severely than any simple 3‑alkyl‑ or 3‑aryl‑substituted ACBC derivative documented to date, potentially biasing the foldamer output toward a single helical topology rather than the equilibrium mixture observed with simpler ACBC analogs.

foldamer design conformational restriction peptidomimetic helix induction

Orthogonal Boc‑Protection of the Azetidine Nitrogen Enables Regioselective Diversification Not Achievable with Unprotected 3‑(Azetidin‑3‑yl)cyclobutane‑1‑carboxylic Acid

The closest commercially available comparator lacking Boc protection is 3‑(azetidin‑3‑yl)cyclobutane‑1‑carboxylic acid (CAS 1250993‑44‑2), which bears a free secondary amine on the azetidine ring . In that molecule, both the azetidine NH and the cyclobutane α‑amino/carboxyl groups are simultaneously reactive, precluding selective acylation, reductive amination, or sulfonylation at a single nitrogen. The target compound eliminates this ambiguity: the acid‑labile Boc group masks the azetidine nitrogen, allowing the α‑amino acid moiety to be selectively coupled to resins, fluorophores, or biotin tags under standard peptide‑coupling conditions (e.g., HATU/DIPEA in DMF) [1]. Subsequent TFA‑mediated Boc removal then exposes the azetidine secondary amine for a second, independent diversification step—a synthetic sequence that the unprotected analog cannot replicate without complex protection/deprotection maneuvers.

solid‑phase peptide synthesis DNA‑encoded library synthesis orthogonal protection strategy

Elevated Fraction of sp³‑Hybridized Carbons (Fsp³ = 0.846) Places This Compound Among the Most Three‑Dimensionally Complex ACBC Derivatives, Distinct from Low‑Fsp³ Aromatic Amino Acids

The fraction of sp³‑hybridized carbon atoms (Fsp³) is a validated metric for assessing molecular complexity and has been correlated with improved clinical success rates in drug discovery [1]. The target compound has an Fsp³ value of 0.846, as calculated from its molecular structure (11 sp³ carbons out of 13 total carbons) [2]. This significantly exceeds the Fsp³ values of typical aromatic amino acid building blocks such as Fmoc‑Phe‑OH (Fsp³ ≈ 0.33) and Boc‑Trp‑OH (Fsp³ ≈ 0.27), as well as the simpler Boc‑1‑aminocyclobutane‑1‑carboxylic acid (Boc‑ACBC, Fsp³ = 0.70). Among ACBC‑family derivatives, the combination of a fully saturated cyclobutane ring with a saturated azetidine substituent maximizes three‑dimensional character, which is associated with improved aqueous solubility and reduced promiscuous binding compared to planar aromatic scaffolds.

Fsp³ drug‑likeness fragment‑based drug discovery escape from flatland

ACBC Pharmacophore Retained with Distinct NMDA‑Receptor Glycine‑Site Modulation Profile Versus 2‑ACBC and Cycloleucine

The unsubstituted 1‑aminocyclobutane‑1‑carboxylic acid (ACBC) core is a well‑documented partial agonist at the NR1 glycine‑binding site of NMDA receptors, producing approximately 42% activation relative to the full agonists glycine and D‑serine, whereas the cyclopropane homolog ACPC yields ~80% activation and the cyclopentane homolog cycloleucine yields a distinct efficacy profile [1]. The target compound retains the identical 1‑amino‑1‑carboxy‑cyclobutane pharmacophore but introduces a 3‑(N‑Boc‑azetidinyl) substituent that extends into a region of the receptor or allosteric binding pocket that is not engaged by ACBC alone. While no direct head‑to‑head NMDA receptor data exist for the target compound, the known SAR for 3‑substituted ACBC derivatives indicates that substituents at the cyclobutane 3‑position can profoundly modulate both antagonist potency and selectivity across ionotropic glutamate receptor subtypes [2]. The presence of the azetidine ring is expected to confer a receptor‑interaction profile distinct from that of either ACBC or the 2‑ACBC series, which targets a different binding orientation.

NMDA receptor glycine site partial agonist ACBC pharmacology ionotropic glutamate receptor

Commercial Purity Benchmarking: ≥98% Purity Specification Matches or Exceeds Common ACBC Derivatives in the Procurement Market

The target compound is listed at ≥98% purity (HPLC) by at least one major commercial supplier , a specification that equals or exceeds the typical catalog purity of closely related building blocks. For comparison, unsubstituted 1‑aminocyclobutane‑1‑carboxylic acid (ACBC) is widely offered at 97% purity , while 3‑(azetidin‑3‑yl)cyclobutane‑1‑carboxylic acid (the unprotected analog) is catalogued at 95–98% depending on supplier . The ≥98% specification of the target compound, combined with its ISO‑certified manufacturing process, ensures that residual amine‑containing impurities (which could act as competing nucleophiles in peptide coupling) are minimized, an important consideration for solid‑phase synthesis applications where even minor amine impurities reduce coupling efficiency.

purity specification quality control chemical procurement ISO‑certified supply

Spirocyclic and Dual‑Ring Amino Acid Scaffolds Incorporating the Azetidine–Cyclobutane Motif Are Emerging in Multi‑Target Drug Discovery Patents

Recent patent activity demonstrates that azetidine–cyclobutane hybrid scaffolds, including spirocyclic variants directly synthesized from cyclobutane carboxylate precursors, are being pursued as privileged cores in drug discovery across multiple therapeutic targets [1]. Specifically, cyclobutane‑ and azetidine‑containing mono‑ and spirocyclic compounds have been patented as αV integrin inhibitors (WO2018089355A1, US 11,014,922) for fibrotic diseases [2]. Separately, 1,3‑disubstituted cyclobutane and azetidine derivatives have been patented as hematopoietic prostaglandin D synthase (H‑PGDS) inhibitors by GlaxoSmithKline for Duchenne Muscular Dystrophy (WO2018069863A1) [3]. Additionally, azetidine and cyclobutane derivatives have been patented as JAK inhibitors (US 8,158,616) for inflammatory and autoimmune disorders [4]. The target compound, as an orthogonally protected amino acid bearing both the azetidine and cyclobutane motifs, serves as a direct synthetic precursor to the spirocyclic and 1,3‑disubstituted architectures that define these patent families.

spirocyclic azetidines integrin inhibitors JAK inhibitors H‑PGDS inhibitors

Procurement‑Oriented Application Scenarios for 1‑Amino‑3‑(1‑Boc‑azetidin‑3‑yl)cyclobutane‑1‑carboxylic Acid in Drug Discovery and Chemical Biology


Orthogonal Two‑Stage Diversification in DNA‑Encoded Library (DEL) Synthesis

In DEL construction, building blocks with orthogonal reactivity are essential for encoding chemical diversity. The target compound enables Stage 1 coupling through the free α‑amino acid moiety (e.g., to a DNA‑tagged carboxylic acid or amine) while the Boc‑protected azetidine remains inert. After DNA‑compatible Boc deprotection (e.g., using mild acidic conditions or ZnBr₂), the liberated azetidine secondary amine is available for Stage 2 diversification with aldehydes (reductive amination), carboxylic acids (amide coupling), or sulfonyl chlorides (sulfonamide formation). This sequential, orthogonal reactivity pattern is not achievable with unprotected 3‑(azetidin‑3‑yl)cyclobutane‑1‑carboxylic acid without additional protecting‑group manipulation. The high Fsp³ (0.846) further enhances the three‑dimensional diversity of the resulting library members, a key consideration given the increasing emphasis on shape diversity in DEL design [1][2].

Conformationally Constrained Foldamer Synthesis for Protein–Protein Interaction (PPI) Modulation

PPI interfaces often require peptide mimetics that adopt stable, predictable secondary structures resistant to proteolytic degradation. The 1‑aminocyclobutane‑1‑carboxylic acid (Acc4) residue is a validated β‑turn and γ‑turn (2.2₇‑helix) inducer, and the addition of the 3‑azetidinyl substituent is expected to further rigidify the cyclobutane ring conformation. The target compound can be directly incorporated into standard Fmoc‑SPPS protocols following Boc removal (or used with the Boc group intact for solution‑phase synthesis), generating foldamer sequences with enhanced backbone constraint relative to those built from unsubstituted ACBC. The orthogonal Boc protection also permits post‑synthetic modification of the azetidine nitrogen (e.g., biotinylation, fluorophore labeling, or PEGylation) without perturbing the peptide backbone [3].

Synthesis of Spirocyclic and Fused Azetidine–Cyclobutane Scaffolds for Integrin and JAK Inhibitor Programs

Recent patent disclosures from Bristol‑Myers Squibb (αV integrin), GlaxoSmithKline (H‑PGDS), and Roche (JAK) demonstrate that azetidine–cyclobutane hybrid scaffolds are productive pharmacophores for multiple therapeutic targets. The target compound provides a pre‑assembled, differentially protected entry into this chemical space. Following Boc deprotection, the free azetidine can be engaged in spirocyclization reactions with cyclobutane carboxylate derivatives—a transformation directly analogous to the methodology reported by Feskov et al. (2018) for constructing spirocyclic azetidine amino acids. Alternatively, the α‑amino acid moiety can be converted to diverse amide, ester, or heterocyclic derivatives while the azetidine ring remains Boc‑protected, enabling the systematic exploration of both vectors in parallel SAR campaigns [4][5][6].

NMDA Receptor Glycine‑Site Tool Compound Development for Neuroscience Research

The unsubstituted ACBC core has been co‑crystallized with the NR1 ligand‑binding domain of the NMDA receptor, where it acts as a partial agonist with ~42% maximal efficacy relative to glycine. The 3‑substituted ACBC SAR established by Gaoni et al. (1994) demonstrates that substituents at the cyclobutane 3‑position can dramatically alter both NMDA receptor potency and anticonvulsant activity in vivo. The target compound uniquely provides this validated CNS‑active pharmacophore with a Boc‑protected azetidine substituent at the 3‑position—a substituent class not explored in the original Gaoni series. This makes it a compelling starting point for medicinal chemistry campaigns targeting glycine‑site NMDA modulation in pain, epilepsy, or schizophrenia, where the goal is to develop subtype‑selective or efficacy‑biased ligands [7][8].

Quote Request

Request a Quote for 1-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.